molecular formula C22H24N2O5 B1588653 Fmoc-Gly-Val-OH CAS No. 86895-14-9

Fmoc-Gly-Val-OH

Cat. No.: B1588653
CAS No.: 86895-14-9
M. Wt: 396.4 g/mol
InChI Key: ORVHFHUXDLSLMX-FQEVSTJZSA-N
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Description

Fmoc-Gly-Val-OH, also known as fluorenylmethyloxycarbonyl-glycine-valine, is a dipeptide derivative commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus, allowing for the stepwise construction of peptides. This compound is particularly valuable in the synthesis of complex peptides due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Fmoc-Gly-Val-OH, also known as 9-Fluorenylmethoxycarbonyl-Glycine-Valine, is primarily used in the field of peptide synthesis . The primary targets of this compound are amino acids that are being synthesized into peptides . The compound plays a crucial role in protecting these amino acids during the synthesis process .

Mode of Action

This compound interacts with its targets (amino acids) by acting as a protecting group . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound is base-labile, meaning it can be removed under basic conditions . This property allows this compound to protect the amino group of an amino acid during peptide bond formation, and then be removed afterwards to allow for further elongation of the peptide chain .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptide synthesis . By protecting the amino group of an amino acid, this compound prevents unwanted side reactions during the formation of peptide bonds . Once the Fmoc group is removed, the amino acid can then be incorporated into the growing peptide chain .

Pharmacokinetics

It is known that this compound is a solid compound at room temperature and is soluble in dimethylformamide (dmf) .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting amino groups during peptide bond formation and then being removed afterwards, this compound allows for the precise assembly of amino acids into peptides .

Action Environment

The action of this compound is influenced by the pH of its environment . As a base-labile compound, the Fmoc group of this compound can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the successful action of this compound . Additionally, this compound should be stored at low temperatures (2-8°C) to maintain its stability .

Biochemical Analysis

Biochemical Properties

Fmoc-Gly-Val-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and biomolecules during the synthesis process. For instance, the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The removal of the Fmoc group is typically achieved using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction is essential for the stepwise assembly of peptides on a solid support.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound influences cell function by facilitating the synthesis of peptides that can be used in various biological studies. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can be used to study receptor-ligand interactions, enzyme-substrate interactions, and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amine group of the glycine residue, allowing for selective reactions at other functional groups. The removal of the Fmoc group by piperidine is a key step in the synthesis process, as it exposes the amine group for further reactions . This mechanism ensures the precise assembly of peptides, which can then be used in various biochemical and cellular studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions . This stability is crucial for the stepwise synthesis of peptides, as it allows for the selective removal of the protecting group without affecting other functional groups. Long-term effects on cellular function can be observed in in vitro or in vivo studies, where peptides synthesized using this compound are used to study various biological processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to synthesize peptides for various studies. At high doses, there may be toxic or adverse effects, such as disruption of cellular processes or induction of immune responses . It is important to carefully control the dosage to avoid these adverse effects and ensure the successful synthesis of peptides.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as piperidine, which is used to remove the Fmoc group during the synthesis process . This interaction is crucial for the stepwise assembly of peptides, as it allows for the selective removal of the protecting group and the subsequent reactions at other functional groups. The metabolic flux and metabolite levels can be affected by the presence of this compound, as it influences the synthesis and degradation of peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, which is essential for its role in peptide synthesis . The transport and distribution of this compound can affect its activity and function, as it needs to be present in specific cellular compartments for the synthesis process to occur.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it needs to be present in the appropriate cellular environment for peptide synthesis . The Fmoc group ensures that the compound is stable and can be selectively removed when needed, allowing for precise control over the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Val-OH typically involves the coupling of fluorenylmethyloxycarbonyl-glycine with valine. The process begins with the protection of the glycine amino group using fluorenylmethyloxycarbonyl chloride. The protected glycine is then coupled with valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for the efficient production of large quantities of the compound. The use of solid-phase peptide synthesis techniques further enhances the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Gly-Val-OH is unique due to its combination of glycine and valine residues, providing specific structural and functional properties that are valuable in the synthesis of certain peptides. The presence of both residues allows for the creation of peptides with unique sequences and properties, making it a versatile tool in peptide synthesis .

Properties

IUPAC Name

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVHFHUXDLSLMX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427069
Record name Fmoc-Gly-Val-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86895-14-9
Record name Fmoc-Gly-Val-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86895-14-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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